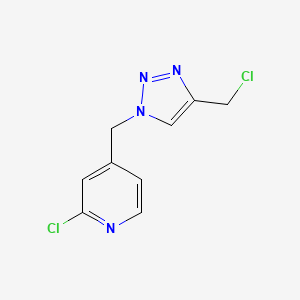

2-chloro-4-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine

Overview

Description

The compound “2-chloro-4-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine” is a complex organic molecule that contains a pyridine ring and a 1,2,3-triazole ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and 1,2,3-triazole rings, both of which are aromatic and contribute to the compound’s stability. The chloromethyl groups attached to the rings would likely influence the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The chloromethyl groups could potentially be involved in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the aromatic rings would likely contribute to its stability and potentially its solubility in certain solvents .Scientific Research Applications

Synthesis and Biological Activity

2-Chloro-4-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine serves as a versatile intermediate in the synthesis of various heterocyclic compounds. For instance, its derivatives have been designed and synthesized, showing moderate to weak fungicidal and insecticidal activities. These compounds were prepared through a multi-step sequence, demonstrating the compound's utility in developing potential agrochemicals (Xiao-Bao Chen & De-Qing Shi, 2008).

Advancements in Organic Synthesis

In the realm of organic synthesis, this compound has been utilized in creating 3-(pyridin-2-yl)-1,2,4-triazole derivatives through reactions with 2-chloro-methyl pyridine. These derivatives' structures were characterized by various analytical methods, highlighting the compound's role in synthesizing complex molecules (Lin Bi-hui, 2010).

Catalytic Applications and Self-Assembling

The compound has also found application in the synthesis of cationic complexes with palladium, showing potential in catalytic activities such as the Suzuki-Miyaura reaction. These complexes' formation indicates the compound's role in creating catalysts for important chemical reactions (E. Amadio et al., 2012).

Green Chemistry and Chemical Metrics

From a green chemistry perspective, derivatives of 2-chloro-4-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine have been synthesized with an emphasis on green metrics. These studies aim to reduce waste and improve atom economy, demonstrating the compound's relevance in environmentally friendly chemical processes (Rohidas Gilbile, R. Bhavani, & Ritu Vyas, 2017).

Coordination Compounds and Structural Data

Furthermore, coordination compounds involving this chemical structure have been explored, yielding novel compounds with potential applications in materials science and photoluminescence. These studies contribute to our understanding of metal-ligand interactions and the development of new materials (J. Conradie et al., 2018).

Future Directions

properties

IUPAC Name |

2-chloro-4-[[4-(chloromethyl)triazol-1-yl]methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N4/c10-4-8-6-15(14-13-8)5-7-1-2-12-9(11)3-7/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIBYXNTKAPJJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN2C=C(N=N2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

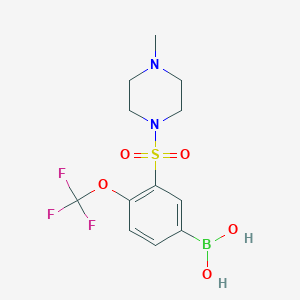

![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid](/img/structure/B1434252.png)